molecular formula C13H13NO3 B1630224 Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate CAS No. 893638-45-4

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B1630224
CAS No.: 893638-45-4
M. Wt: 231.25 g/mol
InChI Key: AFRCGAZFRVEOLY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The ethyl ester group and the 2-methylphenyl substituent further define its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring. The reaction conditions often require refluxing in an organic solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. For instance, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with DNA replication.

Comparison with Similar Compounds

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives:

    Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.

    5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid: The carboxylic acid form, which can be more reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRCGAZFRVEOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629703
Record name Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-45-4
Record name Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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